
Methyl octadeca-3,9,12-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-3,9,12-trienoate, also known as methyl linolenate, is a fatty acid methyl ester with the molecular formula C₁₉H₃₂O₂. It is a polyunsaturated fatty acid ester derived from linolenic acid. This compound is commonly found in various plant oils and is known for its role in the biosynthesis of essential fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-3,9,12-trienoate can be synthesized through the esterification of linolenic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating linolenic acid and methanol with a catalyst such as sulfuric acid or hydrochloric acid to produce the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of vegetable oils rich in linolenic acid. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to convert the triglycerides in the oil into fatty acid methyl esters, including this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-3,9,12-trienoate undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the double bonds in the presence of a catalyst such as Raney nickel.
Oxidation: The reaction with oxygen or other oxidizing agents, leading to the formation of peroxides and other oxidation products.
Esterification and Transesterification: The formation of esters through reactions with alcohols and acids.
Common Reagents and Conditions
Hydrogenation: Raney nickel catalyst, temperatures of 110-170°C.
Oxidation: Oxygen or other oxidizing agents, ambient or elevated temperatures.
Esterification: Methanol, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Hydrogenation: Saturated fatty acid esters.
Oxidation: Peroxides and other oxidation products.
Esterification: Methyl esters of fatty acids.
Scientific Research Applications
Methyl octadeca-3,9,12-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in the biosynthesis of essential fatty acids and its effects on cell membranes.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodiesel and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl octadeca-3,9,12-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play roles in inflammation and other physiological processes. The molecular targets and pathways involved include enzymes such as cyclooxygenases and lipoxygenases, which convert the compound into various signaling molecules.
Comparison with Similar Compounds
Methyl octadeca-3,9,12-trienoate is similar to other fatty acid methyl esters, such as:
Methyl octadeca-9,12-dienoate (methyl linoleate): Another polyunsaturated fatty acid ester with two double bonds.
Methyl octadeca-6,9,12-trienoate (methyl γ-linolenate): A polyunsaturated fatty acid ester with three double bonds, but with a different double bond configuration.
Uniqueness
This compound is unique due to its specific double bond configuration, which influences its chemical reactivity and biological activity. Its role as a precursor to essential fatty acids and bioactive lipid mediators sets it apart from other similar compounds.
Properties
CAS No. |
59148-99-1 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadeca-3,9,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,16-17H,3-6,9,12-15,18H2,1-2H3 |
InChI Key |
YIBMJQICEPWMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
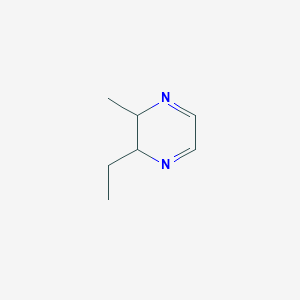
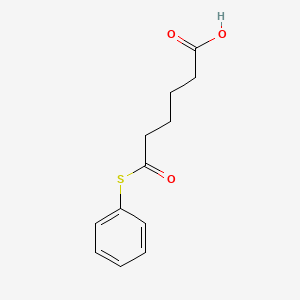

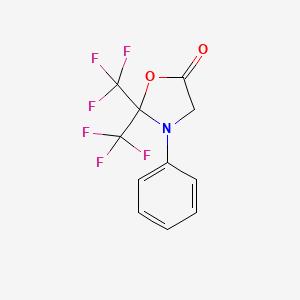
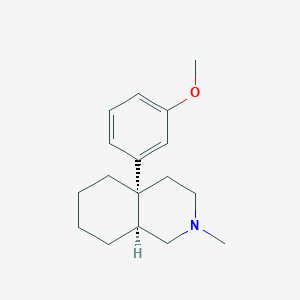
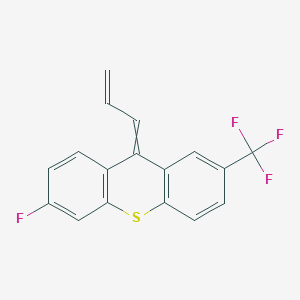

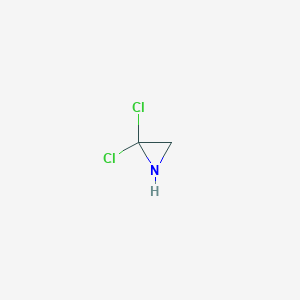
![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)


